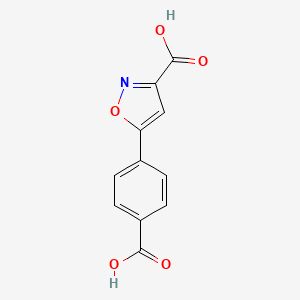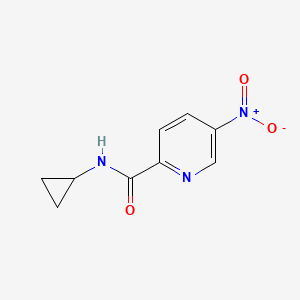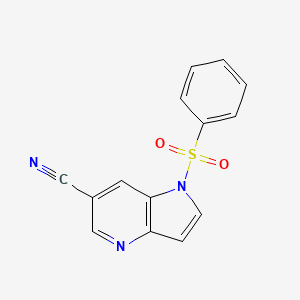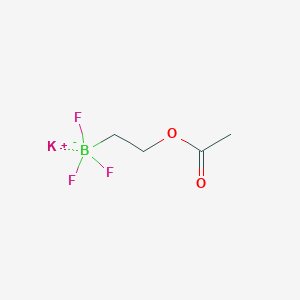
1-(3,4-Difluorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(3,4-Difluorophenyl)butan-1-amine is a chemical compound with the IUPAC name 1-(3,4-difluorophenyl)-1-butanamine . It has a molecular weight of 185.22 . The InChI code for this compound is 1S/C10H13F2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Difluorophenyl)butan-1-amine consists of a butan-1-amine chain attached to a 3,4-difluorophenyl group . The presence of the fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions due to the high electronegativity of fluorine.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For 1-(3,4-Difluorophenyl)butan-1-amine, the presence of the fluorine atoms and the amine group can impact properties such as polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
1-(3,4-Difluorophenyl)butan-1-amine hydrochloride is involved in various synthesis processes due to its reactive amine group. For instance, the aminolysis of certain pyrimidinones with various amines, including structurally similar compounds, indicates the reactivity of such amines in producing desired derivatives under specific conditions, such as high dielectric permittivity environments Novakov et al., 2017.
Crystal Structure Analysis
The study of butyrate and 1,3-dioxane derivatives, including those structurally related to 1-(3,4-Difluorophenyl)butan-1-amine, provides insights into the crystal packing and hydrogen bonding in such compounds, which is crucial for understanding their physical and chemical properties Jebas et al., 2013.
Enzymatic Resolution Processes
Compounds structurally related to this compound are used as key building blocks in the synthesis of pharmacologically significant molecules, such as Ticagrelor. The enzymatic resolution processes involving such compounds demonstrate their importance in producing optically pure substances, which is a critical aspect in the synthesis of active pharmaceutical ingredients Wang et al., 2019.
Solution-Phase Synthesis and Bioassay Integration
The integration of solution-phase synthesis with cellular bioassays, using core compounds including butan-1-amine, showcases the application of such compounds in the rapid screening of bioactive molecules. This approach facilitates the discovery of compounds with potential therapeutic effects Chiang et al., 2009.
Optical Detection of Amines
Derivatives of chlorophyll modified to react with amines, including butylamine which is structurally similar to 1-(3,4-Difluorophenyl)butan-1-amine, have been studied for their application in the optical detection of amines. This research has potential applications in environmental monitoring and chemical sensing Tamiaki et al., 2013.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRHKYZYFAYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)






